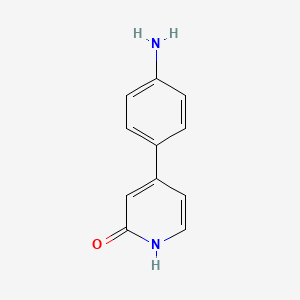

4-(4-Aminophenyl)-1,2-dihydropyridin-2-one

Description

4-(4-Aminophenyl)-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a dihydropyridinone core substituted with a 4-aminophenyl group at the 4-position. The amino group on the phenyl ring contributes to its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No. |

937677-77-5 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

4-(4-aminophenyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C11H10N2O/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-7H,12H2,(H,13,14) |

InChI Key |

RHZNUXXPEZOJIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NC=C2)N |

Origin of Product |

United States |

Preparation Methods

Key Methodology:

- Reactants: Aromatic amines (e.g., 4-aminophenyl derivatives), aldehydes, and β-ketoesters or related compounds.

- Catalysts: Lewis acids such as ytterbium triflate, or Brønsted acids like trifluoroacetic acid.

- Solvents: Typically ethanol, acetonitrile, or water, with some protocols employing greener solvents like cellulose sulphuric acid.

Representative Reaction Scheme:

Note: These methods often involve initial formation of an imine or Schiff base, followed by cyclization to form the dihydropyridone ring.

Specific Synthesis Pathways for 4-(4-Aminophenyl)-1,2-dihydropyridin-2-one

Amide Formation and Cyclization

Based on patent CN111116553A, a notable pathway involves the following steps:

- Step 1: React 1-(4-aminophenyl)-3-morpholinyl-5,6-dihydropyridin-2(1H)-one with acyl chlorides (e.g., 5-chloropentanoyl chloride) in the presence of a base such as triethylamine in dichloromethane or N,N-dimethylformamide (DMF).

- Step 2: The reaction yields an amide intermediate, monitored via thin-layer chromatography (TLC).

- Step 3: Heating the intermediate with a base (e.g., sodium hydroxide) induces cyclization, forming the dihydropyridone core.

- Step 4: Purification via extraction, washing, and crystallization yields the target compound.

Data Table 1: Typical Reaction Conditions for Amide Formation

| Parameter | Value | Notes |

|---|---|---|

| Solvent | Dichloromethane / DMF | Preferably dichloromethane |

| Base | Triethylamine | Molar ratio 1.1:1 to acyl chloride |

| Temperature | Room temperature to 60°C | During acylation; 60°C for cyclization |

| Reaction Time | 2-5 hours | Monitored by TLC |

Cyclization from Enaminones

Research indicates that enaminone intermediates can be cyclized to form the dihydropyridone core:

- Step 1: Synthesize enaminone derivatives from appropriate ketones and amines.

- Step 2: React enaminones with aromatic aldehydes under acidic or basic conditions.

- Step 3: Cyclization occurs, yielding the dihydropyridone ring system.

This approach is exemplified in the synthesis of related 1,2-dihydropyridin-2-ones with high yields and regioselectivity.

Catalytic and Green Synthesis Approaches

Recent research emphasizes environmentally friendly protocols:

- Use of biodegradable catalysts: Cellulose sulphuric acid catalyzes the one-pot synthesis of dihydropyridines.

- Solvent-free conditions: Reactions carried out under neat conditions or in water reduce environmental impact.

- Microwave-assisted synthesis: Accelerates reaction times and improves yields.

Example:

- Reactants: Benzaldehyde, malononitrile, and primary amines.

- Conditions: Catalyzed by trifluoroacetic acid or p-toluenesulfonic acid, under microwave irradiation.

- Outcome: Highly substituted dihydropyridines, including derivatives akin to the target molecule.

Data Summary and Comparative Analysis

Chemical Reactions Analysis

Types of Reactions: 4-(4-Aminophenyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its fully reduced form, often involving hydrogenation.

Substitution: The aminophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is frequently used for reduction reactions.

Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aminophenyl derivatives.

Scientific Research Applications

4-(4-Aminophenyl)-1,2-dihydropyridin-2-one has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

Industry: It is utilized in the production of dyes, pigments, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The aminophenyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The dihydropyridinone ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The dihydropyridinone scaffold is versatile, with substituent variations significantly altering chemical reactivity and functional properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Dihydropyridinone Derivatives

Biological Activity

4-(4-Aminophenyl)-1,2-dihydropyridin-2-one, also known as 1-[(4-Aminophenyl)methyl]-1,2-dihydropyridin-2-one, belongs to the class of dihydropyridine compounds that exhibit diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a dihydropyridinone core with an amino group attached to a phenyl ring. This structure is significant as it enhances the compound's interaction with biological targets. Various synthetic routes have been developed for its preparation, allowing for modifications that may enhance its biological activity.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

- Neuroprotective Effects : The compound has shown potential in modulating neurotransmitter receptors, particularly by inhibiting AMPA and kainate receptors. This mechanism could be beneficial in conditions characterized by excitotoxicity, such as Alzheimer's disease .

- Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity, making it a candidate for further exploration in treating infections .

- Anticancer Activity : The compound has demonstrated anticancer properties against various cancer cell lines. For instance, it has been tested against human leukemia cells and shown promising results in inhibiting cell proliferation .

The mechanism of action of this compound involves its interaction with specific molecular targets:

- Receptor Modulation : The aminophenyl group interacts with enzymes or receptors, modulating their activity. The pyridinone ring may also play a role in binding to biological macromolecules, influencing various biochemical pathways .

Case Studies and Research Findings

A review of recent literature highlights several significant findings regarding the biological activity of this compound:

- Neuroprotection : A study demonstrated that derivatives of the compound could protect neurons from excitotoxic damage in vitro, suggesting potential applications in neurodegenerative diseases .

- Anticancer Efficacy : In a comparative study, this compound was evaluated alongside established anticancer agents like doxorubicin. Results indicated that it exhibited superior inhibitory effects on certain cancer cell lines .

- Antimicrobial Testing : The compound was subjected to antimicrobial assays against various bacterial strains. It showed significant activity against specific pathogens, warranting further investigation into its utility as an antibacterial agent .

Comparative Analysis

To better understand the uniqueness of this compound compared to related compounds, the following table summarizes key structural features and biological activities:

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| This compound | Dihydropyridinone core with amino substitution | Neuroprotective, antimicrobial, anticancer |

| 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one | Similar core but different substitution | Antitumor activity reported |

| 1-(4-Methylphenyl)-1,2-dihydropyridin-2-one | Methyl substitution instead of amino group | Limited neuroprotective effects |

Q & A

Q. What synthetic routes are recommended for 4-(4-Aminophenyl)-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, involving condensation of 4-aminophenyl precursors with cyclic ketones or esters. Key reagents include polar aprotic solvents (e.g., DMF) and bases (e.g., KCO) to facilitate cyclization. Optimization involves controlling temperature (60–80°C) and pH (neutral to mildly basic) to minimize side reactions like hydrolysis of the dihydropyridinone ring. Reaction progress can be monitored via TLC or in situ FT-IR for intermediate validation .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Essential techniques include:

- H/C NMR : Confirms aromatic proton environments (e.g., 4-aminophenyl substituents) and the dihydropyridinone scaffold.

- FT-IR : Identifies carbonyl (C=O, ~1650–1700 cm) and NH (~3300–3500 cm) functional groups.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities in the dihydropyridinone core .

Q. How do reaction additives (e.g., surfactants) influence synthesis efficiency for dihydropyridinone derivatives?

Cationic surfactants (e.g., hexadecan-1-aminium bromides) stabilize intermediates via micelle formation, enhancing solubility of hydrophobic precursors and reducing aggregation. This improves reaction yields by 15–20% under aqueous-organic biphasic conditions. Surfactant concentration (0.1–1.0 mM) must be optimized to avoid micelle overcrowding .

Q. What analytical methods ensure batch purity, and how are method parameters validated?

HPLC (C18 column, UV detection at 254 nm) with gradient elution (acetonitrile/water + 0.1% TFA) is standard. Method validation includes:

- Linearity (R ≥ 0.999 for calibration curves).

- LOD/LOQ (typically ≤ 0.1 µg/mL for impurities).

- Repeatability (RSD < 2% for retention times). Purity thresholds ≥ 95% are recommended for pharmacological assays .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data (e.g., IC50_{50}50 variability)?

Contradictions often arise from:

- Purity differences : Validate via HPLC and elemental analysis.

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), enzyme batches, and incubation times.

- Solubility : Use DMSO stocks ≤ 0.1% to avoid solvent interference. Cross-laboratory replication studies and meta-analyses of raw data are critical .

Q. What computational strategies predict target binding interactions of this compound?

- Molecular docking (AutoDock Vina, Glide): Models interactions with kinases or phosphodiesterases, focusing on hydrogen bonding with the dihydropyridinone carbonyl and π-π stacking with the 4-aminophenyl group.

- MD simulations (GROMACS): Assess binding stability over 100 ns trajectories. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can SAR studies explore the pharmacological potential of this compound?

Design analogs with:

- Substituent variations : Replace the 4-aminophenyl group with halogenated or nitro derivatives to modulate electron density.

- Ring modifications : Introduce methyl or ethyl groups to the dihydropyridinone core to test steric effects. Evaluate analogs in enzyme inhibition assays (e.g., COX-2, PDE4) and compare pharmacokinetic profiles (logP, solubility) .

Q. What mechanistic implications does the dihydropyridinone core have in modulating enzyme targets?

The core’s conjugated carbonyl group acts as a hydrogen bond acceptor, critical for binding ATP pockets in kinases. Its partial saturation allows conformational flexibility, enabling adaptation to hydrophobic binding pockets. Mutagenesis studies (e.g., alanine scanning) can identify key residues for interaction .

Q. How do in vitro and in vivo efficacy contradictions arise, and what experimental approaches resolve them?

Discrepancies may stem from:

- Metabolic instability : Perform microsomal stability assays (e.g., liver S9 fractions).

- Poor bioavailability : Use nanoformulations (liposomes) or pro-drug strategies.

- Species differences : Compare rodent vs. human CYP450 metabolism data. Integrate PK/PD modeling to bridge in vitro IC and in vivo ED values .

Q. What strategies validate the compound’s selectivity against off-target receptors?

- Broad-panel screening : Use Eurofins’ CEREP panel or similar to test 100+ targets.

- Kinase profiling (KINOMEscan): Quantify binding affinity against 468 kinases.

- CRISPR-Cas9 knockouts : Confirm on-target effects in cellular models.

Selectivity ratios (IC on-target/off-target) ≥ 100 are ideal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.